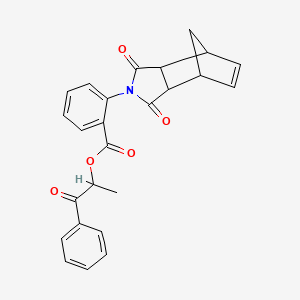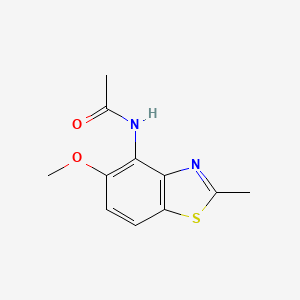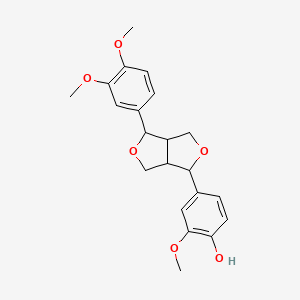![molecular formula C20H21NO5S B12468611 Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate CAS No. 303132-94-7](/img/structure/B12468611.png)
Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and an enamido group
Preparation Methods
The synthesis of ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety. Common reagents and conditions used in these reactions include basic or acidic catalysts, organic solvents, and controlled temperatures.
Scientific Research Applications
ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE include:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but differs in the rest of the structure.
Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester. The uniqueness of ETHYL 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303132-94-7 |
|---|---|
Molecular Formula |
C20H21NO5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[3-(1,3-benzodioxol-5-yl)prop-2-enoylamino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO5S/c1-4-14-12(3)27-19(18(14)20(23)24-5-2)21-17(22)9-7-13-6-8-15-16(10-13)26-11-25-15/h6-10H,4-5,11H2,1-3H3,(H,21,22) |
InChI Key |
MUSIUABUSKETPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)



![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
![4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)





